1H-Pyrrolo[2,3-B]pyridin-5-amine, 2-methyl-1-[tris(1-methylethyl)silyl]-
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Overview
Description
1H-Pyrrolo[2,3-B]pyridin-5-amine, 2-methyl-1-[tris(1-methylethyl)silyl]- is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-B]pyridine core with a 2-methyl-1-[tris(1-methylethyl)silyl] substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-B]pyridin-5-amine, 2-methyl-1-[tris(1-methylethyl)silyl]- typically involves the reaction of a pyrrolo[2,3-B]pyridine derivative with a suitable silylating agent. One common method is the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine with a substituted aldehyde at elevated temperatures . The reaction conditions often include the use of a solvent such as dimethyl sulfoxide (DMSO) and a base like cesium carbonate (Cs2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction parameters such as temperature, solvent, and catalyst concentration is essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-B]pyridin-5-amine, 2-methyl-1-[tris(1-methylethyl)silyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), electrophiles, catalysts (e.g., palladium on carbon)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
1H-Pyrrolo[2,3-B]pyridin-5-amine, 2-methyl-1-[tris(1-methylethyl)silyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridin-5-amine, 2-methyl-1-[tris(1-methylethyl)silyl]- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By inhibiting FGFR signaling, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-B]pyridin-5-ylamine: A structurally similar compound with different substituents.
1H-Pyrrolo[2,3-B]pyridin-5-ol: Another derivative with a hydroxyl group instead of the silyl group.
1H-Pyrazolo[3,4-B]pyridines: Compounds with a similar pyridine core but different ring fusion patterns.
Uniqueness
1H-Pyrrolo[2,3-B]pyridin-5-amine, 2-methyl-1-[tris(1-methylethyl)silyl]- is unique due to its specific silyl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-methyl-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3Si/c1-11(2)21(12(3)4,13(5)6)20-14(7)8-15-9-16(18)10-19-17(15)20/h8-13H,18H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUMHVHGTBYQQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2N1[Si](C(C)C)(C(C)C)C(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677997 |
Source
|
Record name | 2-Methyl-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1036963-33-3 |
Source
|
Record name | 2-Methyl-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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